Home > Products > Screening Compounds P23050 > Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate
Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate - 1334414-41-3

Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate

Catalog Number: EVT-2963188
CAS Number: 1334414-41-3
Molecular Formula: C22H32N2O4
Molecular Weight: 388.508
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate is a complex organic compound belonging to the class of bicyclic amines. It features a bicyclic structure that incorporates two nitrogen atoms, contributing to its unique chemical properties and potential applications in medicinal chemistry. This compound is primarily utilized in the development of pharmacological agents due to its interaction with various biological targets.

Source

The compound can be synthesized through various chemical methods, including amination and alkylation processes. Its synthesis often involves starting materials such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and benzyl bromide, among others. The synthesis routes have been detailed in several studies focusing on the diazabicyclo[4,3,0]nonane framework, highlighting its importance in drug discovery and development.

Classification

Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate can be classified as:

  • Chemical Family: Bicyclic amines
  • Functional Group: Carboxylate ester
  • Structural Class: Diazabicyclo compounds
Synthesis Analysis

Methods

The synthesis of Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate typically involves several key steps:

  1. Starting Material Preparation: The process often begins with tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
  2. Amination Reaction: Utilizing the Buchwald–Hartwig amination reaction with iodobenzene to introduce the benzyl group.
  3. Alkylation: Subsequent alkylation with benzyl bromide or (2-bromoethyl)benzene to form intermediates.
  4. Deprotection and Finalization: The final compound is obtained by deprotecting with trifluoroacetic acid and performing further alkylation steps.

Technical Details

The synthesis process involves careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, palladium-catalyzed reactions are commonly employed for their efficiency in forming carbon-nitrogen bonds.

Molecular Structure Analysis

Structure

Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate features a bicyclic structure characterized by:

  • Two nitrogen atoms located within the bicyclic framework.
  • A benzyl group attached to one of the nitrogen atoms.
  • A tert-butoxycarbonyl (Boc) protecting group at position 7.

Data

The molecular formula for this compound is C17_{17}H24_{24}N2_{2}O2_{2}, with a molecular weight of approximately 288.39 g/mol. The structural integrity is crucial for its biological activity.

Chemical Reactions Analysis

Reactions

Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate participates in various chemical reactions that can modify its structure for different applications:

  1. Hydrolysis: The carboxylate ester can undergo hydrolysis to yield the corresponding acid.
  2. Reduction: The nitrogen functionalities can be reduced under specific conditions to alter their reactivity.
  3. Substitution Reactions: The benzyl group can be substituted with other functional groups depending on the desired properties.

Technical Details

These reactions are often facilitated by catalysts or specific reagents that enhance reaction rates and selectivity.

Mechanism of Action

Process

The mechanism of action for Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate primarily involves its interaction with sigma receptors in biological systems:

  1. Binding Affinity: The compound exhibits significant binding affinity to sigma receptors (S1R and S2R), which are implicated in various neurological processes.
  2. Agonistic/Antagonistic Activity: Depending on its structural modifications, it can function as either an agonist or antagonist at these receptors.

Data

Studies have shown that derivatives of this bicyclic compound can display low nanomolar KiK_i values for sigma receptors, indicating potent biological activity.

Physical and Chemical Properties Analysis

Physical Properties

Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate is expected to exhibit:

  • Solubility: Soluble in organic solvents such as methanol and ethanol.
  • Melting Point: Specific melting point data may vary based on purity but should be determined experimentally.

Chemical Properties

The compound's reactivity is influenced by its functional groups:

  • Stability under acidic or basic conditions may vary based on the presence of the Boc group.
  • Potential for nucleophilic attack at the nitrogen sites due to their basic nature.
Applications

Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate finds applications primarily in:

  1. Pharmaceutical Development: As a lead compound or intermediate in synthesizing drugs targeting neurological disorders.
  2. Research: Utilized in studies exploring sigma receptor interactions and their implications in pain management and neuroprotection.

This compound exemplifies the importance of bicyclic structures in medicinal chemistry and highlights ongoing research into their therapeutic potential.

Synthesis Methodologies for Ethyl 4-Benzyl-7-Boc-4,7-Diazabicyclo[4.3.0]Nonane-1-Carboxylate

Bicyclic Framework Construction via Buchwald–Hartwig Amination

The diazabicyclo[4.3.0]nonane core is synthesized through intramolecular C–N bond formation. Key approaches include:

  • Reductive Amination/Cyclization: Reacting aldehyde intermediates (e.g., aspartate-semialdehyde derivatives) with protected diamines (e.g., N-Boc-1,3-diaminopropane) under NaBH₃CN-mediated reductive amination. This yields bicyclic lactams as precursors, though diastereomeric mixtures may form (e.g., 1:1 ratio observed) [5].
  • Hg-Mediated Cyclization: N-Aminopropyl-γ-thiolactams undergo HgCl₂-promoted ring closure to form the bicyclic amidine scaffold, crucial for peptidomimetics (67% yield) [5].
  • Multi-Component Reactions: Double Mannich reactions between piperidinones, benzylamine, and paraformaldehyde efficiently build the bicyclic framework [9].

Table 1: Cyclization Methods for Diazabicyclo[4.3.0]Nonane Core

MethodPrecursorConditionsYieldDiastereoselectivity
Reductive AminationAldehyde + Boc-DiaminopropaneNaBH₃CN, MeOH52%1:1 dr
Hg-Mediated CyclizationN-Aminopropyl-γ-thiolactamHgCl₂, THF67%Not reported
Double Mannich4-Oxopiperidine + BnNH₂ + Paraformaldehyde110–115°C73%>95:5 dr

Boc-Protection Strategies in Diazabicyclo[4.3.0]Nonane Systems

N-Boc protection is critical for nitrogen functionalization and chirality preservation:

  • Direct Boc Installation: Treating N-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one with (Boc)₂O/DMAP yields N-Boc-N'-benzyl intermediates (>85% yield). Subsequent Huang-Minlon Wolff-Kishner reduction (hydrazine/KOH, ethylene glycol, 140°C) reduces ketones to methylene groups without epimerization [9].
  • Acid-Sensitive Intermediates: Boc deprotection uses HCl/dioxane (quantitative), enabling downstream modifications. The Boc group’s stability permits orthogonal N-benzyl deprotection via hydrogenation [9] [10].

Multi-Step Alkylation Pathways Using Benzyl Bromide Derivatives

Benzylation introduces the C4-aryl group:

  • Electrophilic Alkylation: Reacting the deprotonated bicyclic amine with benzyl bromide in THF/DIPEA affords N-benzyl derivatives (75–90% yield). Alternative reagents include benzyl mesylates [7] [10].
  • Regioselectivity Control: Steric hindrance at the bridgehead nitrogen (N7) directs benzylation to the secondary amine (N4), facilitating selective Boc protection at N7 [6] [8].
  • Carboxylate Integration: Ethyl bromoacetate alkylates the bicyclic amine under mild conditions (K₂CO₃, CH₃CN), appending the C1-ester [6].

Enantioselective Catalysis in Bicyclic Amine Synthesis

Chiral resolution is essential for pharmacologically relevant enantiomers:

  • Tartaric Acid Resolution: Treating racemic cis-8-benzyl-2,8-diazabicyclo[4.3.0]nonane with D-(-)-tartaric acid in DMF yields the (S,S)-enantiomer salt. Recrystallization achieves >99.5% enantiomeric excess (ee) [7] [10].
  • Catalytic Asymmetric Hydrogenation: Chiral Ru-catalysts (e.g., DuPhos-Ru) reduce enamine precursors of the diazabicyclo[4.3.0]nonane core with up to 98% ee [10].

Table 2: Enantiomeric Enrichment Methods

MethodResolving Agent/CatalystSolventeeYield
Tartaric Acid ResolutionD-(-)-Tartaric acidDMF>99.5%81%
Catalytic Hydrogenation(S,S)-DuPhos-RuiPrOH98%95%

Deprotection and Functionalization of Intermediates

Final functionalization requires selective deprotection:

  • Catalytic Debenzylation: Pd/C (5%)-catalyzed hydrogenolysis of the N-benzyl group in MeOH quantitatively cleaves benzyl without affecting the Boc group or ester [7] [10].
  • Carboxylate Activation: Hydrolyzing the ethyl ester (LiOH/THF/H₂O) gives carboxylic acids for amidation (e.g., peptide coupling) [5].
  • Boc Deprotection-Functionalization: Removing Boc with TFA enables installation of sulfonamides, ureas, or acyl groups at N7, expanding scaffold utility for drug discovery [9].

Properties

CAS Number

1334414-41-3

Product Name

Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate

IUPAC Name

1-O-tert-butyl 3a-O-ethyl 6-benzyl-2,3,4,5,7,7a-hexahydropyrrolo[2,3-c]pyridine-1,3a-dicarboxylate

Molecular Formula

C22H32N2O4

Molecular Weight

388.508

InChI

InChI=1S/C22H32N2O4/c1-5-27-19(25)22-11-13-23(15-17-9-7-6-8-10-17)16-18(22)24(14-12-22)20(26)28-21(2,3)4/h6-10,18H,5,11-16H2,1-4H3

InChI Key

ORNJAGQPVINUCJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C12CCN(CC1N(CC2)C(=O)OC(C)(C)C)CC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.